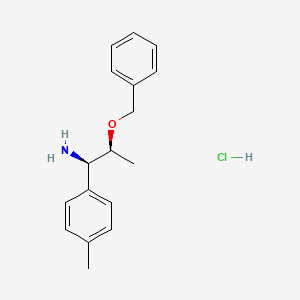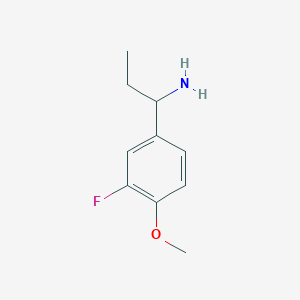
1-(3-Fluoro-4-methoxyphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain. It is a derivative of phenethylamine and is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine typically involves the reaction of anisole with propylamine under specific reaction conditions . The process can be summarized as follows:
Starting Materials: Anisole and propylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production: In an industrial setting, the synthesis may involve additional steps such as purification and isolation to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as a selective serotonin releasing agent, binding to serotonin receptors and modulating their activity . This interaction leads to changes in neurotransmitter levels, which can have various physiological effects.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)propan-1-amine: This compound lacks the fluorine atom, which can result in different chemical and biological properties.
4-Methoxyamphetamine: This compound has a similar structure but differs in its substitution pattern, leading to distinct pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3 |
InChI Key |
FFQSFXAOMSUUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



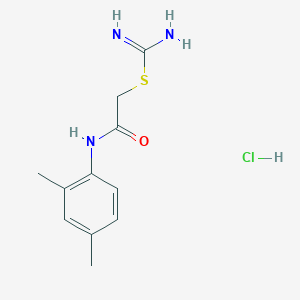
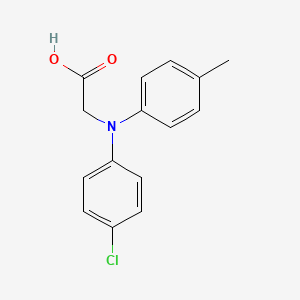
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B13000456.png)
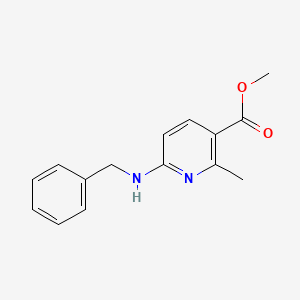

![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
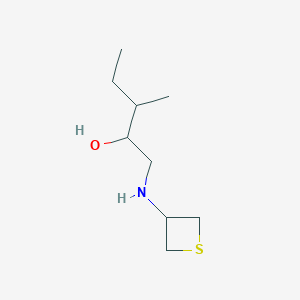


![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)
![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)

